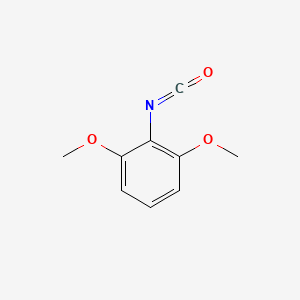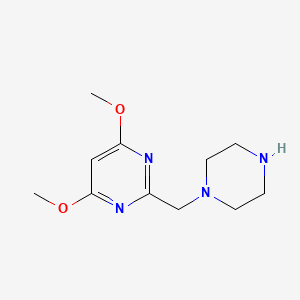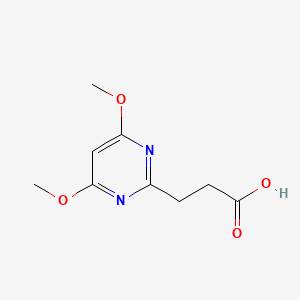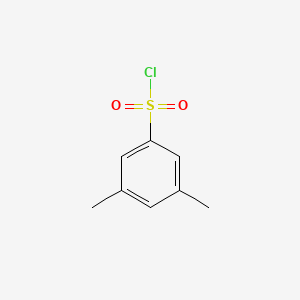
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one
説明
Quinazolinone derivatives, such as 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one, are a class of compounds that have attracted significant interest due to their diverse pharmacological properties. These compounds are known as "privileged" pharmacophores because they serve as a common structural motif in molecules that have a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One approach involves the microwave-assisted green process, which is an efficient tandem method that starts from corresponding benzoxazinones. This process has been used to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones in good to excellent yields . Another method reported is the one-pot cascade synthesis using a nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols . Additionally, a one-pot three-component condensation has been utilized to synthesize 2-alkyl and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones using isatoic anhydride, ethyl or methyl ortho ester, and phenylhydrazine .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been studied using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies confirm the chemical structures of synthesized compounds and provide insights into their stability and interactions . X-ray crystallography has also been used to determine the precise molecular geometry of these compounds .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including condensation with different aromatic aldehydes to form Schiff bases . They can also react with hydrazides to form arylamides or with aldehydes and ketones to form substituted derivatives . These reactions are crucial for the functionalization of the quinazolinone core and the development of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of substituents such as nitro, bromo, or methoxy groups can affect their photo-activity, as well as their ability to bind to biological targets like DNA or proteins . These properties are essential for the pharmacological activity of the compounds and can be tailored through chemical modifications.
科学的研究の応用
Pharmacological Evaluation
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one and its derivatives have been extensively studied for their pharmacological properties. For example, the synthesis and pharmacological evaluation of some 3‐(4‐Methylphenyl)‐2‐substituted amino‐3H‐quinazolin‐4‐ones as analgesic and anti‐inflammatory agents have been documented. These compounds, synthesized from 4‐methyl aniline, showed potent analgesic and anti-inflammatory activities with mild ulcerogenic potential (Alagarsamy et al., 2007).
H1-Receptor Blockers
Another study focused on the synthesis and pharmacological investigation of 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones as H1-receptor blockers. These compounds were found to inhibit histamine-induced contraction in guinea pig ileum, indicating their potential as H1-receptor blocking agents (Alagarsamy et al., 2002).
Anticancer Activity
Research on 2,3,7-trisubstituted Quinazoline derivatives targeting EGFR-tyrosine kinase for anticancer activity revealed significant effectiveness against CNS SNB-75 Cancer cell line. This study highlights the potential of quinazoline derivatives in cancer treatment (Noolvi & Patel, 2013).
作用機序
Target of Action
Similar compounds such as benzimidazole have been found to target enzymes like nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action due to binding with dna .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including the reduction of quinones and the hydrolysis of phenolic esters or ethers .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, with factors such as membrane permeability and hepatic clearance playing a role .
Result of Action
Similar compounds have been found to have various effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Similar compounds have been found to be influenced by factors such as temperature, ph, and the presence of other substances .
特性
IUPAC Name |
3-(4-aminophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYLVILXJIMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365407 | |
| Record name | 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | |
CAS RN |
27440-42-2 | |
| Record name | 3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)



![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)






![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)